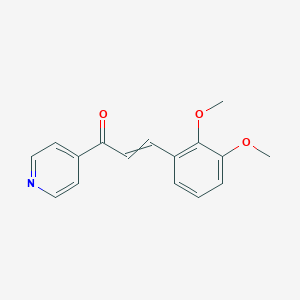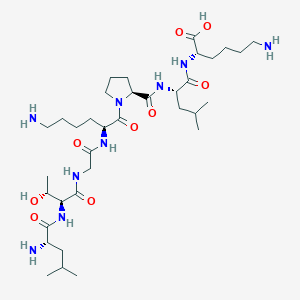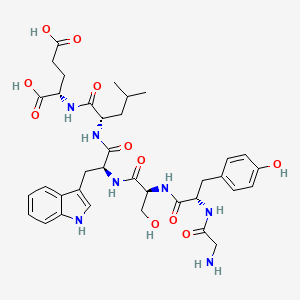![molecular formula C21H15NO3 B14203414 12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione CAS No. 830928-33-1](/img/structure/B14203414.png)
12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione: is a complex organic compound with a unique structure that includes both benzo and acridine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione typically involves multi-step organic reactions. One common method includes the cyclization of α,β-unsaturated hydrazones tethered by an amino group to 1,4-naphthoquinone or quinoline-5,8-dione . This reaction leads to the formation of benzo[b]acridine-6,11-dione derivatives.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of DNA intercalation and enzyme inhibition. Its planar structure allows it to intercalate between DNA bases, making it useful in studying DNA interactions.
Medicine: In medicine, derivatives of this compound are being explored for their potential anticancer properties. The ability to intercalate with DNA and inhibit enzymes makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of dyes and pigments due to its stable structure and vibrant color properties.
Mecanismo De Acción
The mechanism of action of 12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione involves its interaction with molecular targets such as DNA and enzymes. The compound’s planar structure allows it to intercalate between DNA bases, disrupting the DNA structure and inhibiting replication and transcription processes. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Comparación Con Compuestos Similares
- Benzo[a]acridine-6,11-dione
- Pyrido[2,3-b]acridine-5,12-dione
Comparison: Compared to similar compounds, 12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione is unique due to the presence of the 2-methylpropanoyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its interaction with molecular targets and its overall efficacy in various applications.
Propiedades
Número CAS |
830928-33-1 |
|---|---|
Fórmula molecular |
C21H15NO3 |
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
12-(2-methylpropanoyl)benzo[b]acridine-6,11-dione |
InChI |
InChI=1S/C21H15NO3/c1-11(2)19(23)16-14-9-5-6-10-15(14)22-18-17(16)20(24)12-7-3-4-8-13(12)21(18)25/h3-11H,1-2H3 |
Clave InChI |
BMTZMWINASQUBX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)C1=C2C(=NC3=CC=CC=C31)C(=O)C4=CC=CC=C4C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14203339.png)
![(3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal](/img/structure/B14203344.png)





![1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one](/img/structure/B14203371.png)
![1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione](/img/structure/B14203378.png)
![Methanone, (4-chlorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203387.png)

![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B14203406.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-3-yl)methanone](/img/structure/B14203415.png)

